Physicochemical characteristics of Pyrimidine-4-carbonitrile
Physicochemical characteristics of Pyrimidine-4-carbonitrile
An In-depth Technical Guide to the Physicochemical Characteristics of Pyrimidine-4-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, reactivity, and applications of Pyrimidine-4-carbonitrile (CAS No: 42839-04-3). As a pivotal heterocyclic building block, its unique electronic properties, conferred by the electron-withdrawing pyrimidine ring and the cyano group, make it a valuable intermediate in medicinal chemistry and materials science. This document consolidates critical data on its physical properties, spectroscopic profile, solubility, and stability. Furthermore, it offers expert insights into its synthetic pathways and characteristic reactivity, providing researchers, scientists, and drug development professionals with a foundational resource for its effective utilization.
Introduction: The Significance of Pyrimidine-4-carbonitrile
Pyrimidine-4-carbonitrile is a heterocyclic organic compound featuring a pyrimidine ring substituted with a nitrile (cyano) group at the C4 position.[1] The pyrimidine nucleus is a fundamental scaffold in nature, forming the core of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA.[2] The introduction of a strongly electron-withdrawing cyano group onto this already electron-deficient diazine ring system significantly modulates the molecule's reactivity and properties.
This substitution enhances the electrophilicity of the pyrimidine ring, making it a versatile substrate for a range of chemical transformations. Consequently, Pyrimidine-4-carbonitrile serves as a critical starting material and intermediate in the synthesis of complex, biologically active compounds, finding applications in the development of potential antiviral, anticancer, and anti-inflammatory agents.[1][3] A thorough understanding of its core physicochemical properties is therefore paramount for its successful application in synthetic and medicinal chemistry.
Core Physicochemical Properties
The utility of Pyrimidine-4-carbonitrile in a laboratory setting is dictated by its physical and chemical properties. The data presented below have been consolidated from authoritative chemical databases and supplier specifications.
General and Physical Characteristics
The fundamental identifiers and physical constants for Pyrimidine-4-carbonitrile are summarized in Table 1. It typically presents as a colorless to pale yellow solid at room temperature.[1][4] Its relatively low melting point indicates that it should be stored in a cool, dry place to maintain its integrity.
Table 1: General and Physical Properties of Pyrimidine-4-carbonitrile
| Property | Value | Source(s) |
| CAS Number | 42839-04-3 | [4][5] |
| Molecular Formula | C₅H₃N₃ | [4][5] |
| Molecular Weight | 105.10 g/mol | [4][5] |
| Appearance | Solid, colorless to pale yellow | [1][4] |
| Melting Point | 30-31 °C | [4][6] |
| Boiling Point | 237.6 °C at 760 mmHg | [4] |
| InChIKey | ZIEWSZYVEDTXGH-UHFFFAOYSA-N | [4][7] |
| SMILES | N#Cc1ccncn1 | [7] |
Solubility Profile
The solubility of a reagent is a critical parameter for reaction setup, workup, and purification. The polar nature of the pyrimidine ring and the cyano group, combined with the aromatic system, results in a distinct solubility profile.
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Rationale: Pyrimidine-4-carbonitrile is soluble in polar organic solvents, which is advantageous for its use in common synthetic reactions.[1] Its limited solubility in water is typical for small organic molecules with a significant hydrophobic aromatic core, influencing choices for aqueous workup procedures.[8]
Table 2: Solubility of Pyrimidine-4-carbonitrile
| Solvent Class | Solubility | Rationale | Source(s) |
| Polar Organic Solvents | Soluble | The molecule's polarity allows for favorable interactions with solvents like methanol, ethanol, and acetone. | [1][8] |
| (e.g., Methanol, Ethanol, Acetone, DMF) | |||
| Water | Limited | The hydrophobic pyrimidine ring limits strong interactions with water molecules. | [8] |
| Non-polar Organic Solvents | Sparingly Soluble | Lack of strong dipole-dipole interactions limits solubility in solvents like hexanes. | General Principle |
| (e.g., Hexanes, Toluene) |
Spectroscopic and Analytical Profile
Spectroscopic analysis is essential for confirming the identity and purity of Pyrimidine-4-carbonitrile. The following sections describe the expected spectral characteristics based on its molecular structure.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. The most prominent and diagnostic peak is the sharp, strong absorption from the nitrile (C≡N) stretching vibration, typically observed around 2225 cm⁻¹.[3] Other expected signals include aromatic C-H stretching above 3000 cm⁻¹ and C=N/C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region.[3][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be simple and highly characteristic. Three distinct signals should appear in the aromatic region (typically δ 7.0-9.5 ppm). The proton at the C2 position (between the two nitrogen atoms) is expected to be the most downfield (highest ppm), followed by the C6 proton, and then the C5 proton, due to the deshielding effects of the adjacent nitrogen atoms and the cyano group.
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¹³C NMR: The carbon NMR spectrum should show five signals: three for the protonated aromatic carbons, one for the quaternary carbon at C4 attached to the nitrile, and one for the nitrile carbon itself, which typically appears around δ 115-120 ppm.[10]
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-
Mass Spectrometry (MS): In mass spectrometry, Pyrimidine-4-carbonitrile will exhibit a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight, approximately 105.1.[11] Common fragmentation patterns would involve the loss of HCN (m/z 27) or other small neutral fragments from the pyrimidine ring.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of pyrimidines is a well-established area of heterocyclic chemistry.[12] While numerous specific routes exist, a common and conceptually straightforward approach for a substituted pyrimidine like Pyrimidine-4-carbonitrile involves the functionalization of a pre-existing pyrimidine ring. A representative strategy could involve the nucleophilic displacement of a suitable leaving group (e.g., a halide or a sulfone) at the 4-position by a cyanide salt.[13][14]
For instance, starting from a precursor like 4-chloropyrimidine, the synthesis can be achieved via nucleophilic aromatic substitution (SₙAr) using a cyanide source like potassium cyanide (KCN) or sodium cyanide (NaCN), often with a phase-transfer catalyst or in a polar aprotic solvent to facilitate the reaction.[13]
Caption: A conceptual workflow for the synthesis and purification of Pyrimidine-4-carbonitrile.
Chemical Reactivity
The reactivity of Pyrimidine-4-carbonitrile is dominated by the electrophilic nature of the pyrimidine ring and the versatility of the nitrile group.
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Reactivity of the Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, significantly reducing the electron density at the carbon atoms, especially at the C2, C4, and C6 positions.[15] This makes the ring highly susceptible to nucleophilic aromatic substitution (SₙAr) .[16] Organometallic reagents (e.g., Grignard or organolithium compounds) can add to the C4 position, displacing the cyano group or adding to other electrophilic sites.[15]
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Reactivity of the Nitrile Group: The cyano group is a versatile functional handle. It can be:
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Hydrolyzed under acidic or basic conditions to yield Pyrimidine-4-carboxylic acid or Pyrimidine-4-carboxamide, respectively.[17]
-
Reduced using reagents like lithium aluminum hydride (LiAlH₄) to form the corresponding aminomethylpyrimidine.
-
Reacted with organometallic reagents to form ketones after hydrolysis.
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